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Compound of Interest

Compound Name: Erbium sulfate

Cat. No.: B085261 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the query specified Erbium sulfate, a thorough literature search revealed a

scarcity of documented applications for this specific salt as a catalyst in organic synthesis.

Therefore, this document focuses on the well-established and closely related Erbium(III)

trifluoromethanesulfonate (Erbium triflate, Er(OTf)₃), a versatile and efficient Lewis acid

catalyst, to provide representative applications and protocols. The principles and catalytic

behavior described herein are expected to be broadly applicable to other erbium salts.

Introduction
Erbium(III) salts have emerged as powerful and environmentally benign Lewis acid catalysts in

a wide array of organic transformations. Their properties, including high oxophilicity, water

tolerance, and recyclability, make them attractive alternatives to traditional, often more

hazardous, catalysts. Among the various erbium salts, Erbium triflate (Er(OTf)₃) has garnered

significant attention due to its exceptional catalytic activity in promoting carbon-carbon and

carbon-heteroatom bond formation, often under mild and solvent-free conditions. These

characteristics are of paramount importance in the context of green chemistry and the efficient

synthesis of complex molecules, including pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for two notable

organic reactions catalyzed by Erbium triflate: the Biginelli reaction for the synthesis of
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dihydropyrimidinones and the Kabachnik-Fields reaction for the synthesis of α-

aminophosphonates.

Application Note 1: Erbium Triflate-Catalyzed
Biginelli Reaction for the Synthesis of
Dihydropyrimidinones
Background
The Biginelli reaction is a one-pot multicomponent reaction involving an aldehyde, a β-

dicarbonyl compound, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -

thiones (DHPMs). DHPMs are a class of heterocyclic compounds with a broad spectrum of

biological activities, including antiviral, antibacterial, and antihypertensive properties. Traditional

methods for the Biginelli reaction often suffer from harsh reaction conditions, long reaction

times, and low yields. The use of Erbium triflate as a catalyst significantly improves the

efficiency and sustainability of this important transformation.[1]

Key Features of Erbium Triflate Catalysis
High Efficiency: Promotes the reaction with high yields.[1]

Mild Conditions: Often proceeds under solvent-free conditions at elevated temperatures.[1]

Short Reaction Times: Significantly reduces the time required for the reaction to complete.[1]

Broad Substrate Scope: Tolerates a wide range of aromatic, aliphatic, and heterocyclic

aldehydes.

Quantitative Data
The following table summarizes the results of the Ytterbium triflate (a comparable lanthanide

triflate) catalyzed Biginelli reaction with various aldehydes under solvent-free conditions.[1]
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Entry Aldehyde
β-
Dicarbonyl
Compound

Product Time (min) Yield (%)

1
Benzaldehyd

e

Ethyl

acetoacetate

5-

Ethoxycarbon

yl-6-methyl-4-

phenyl-3,4-

dihydropyrimi

din-2(1H)-one

20 95

2

4-

Chlorobenzal

dehyde

Ethyl

acetoacetate

4-(4-

Chlorophenyl

)-5-

ethoxycarbon

yl-6-methyl-

3,4-

dihydropyrimi

din-2(1H)-one

20 92

3

4-

Methylbenzal

dehyde

Ethyl

acetoacetate

5-

Ethoxycarbon

yl-6-methyl-4-

(p-tolyl)-3,4-

dihydropyrimi

din-2(1H)-one

20 99

4

4-

Methoxybenz

aldehyde

Ethyl

acetoacetate

5-

Ethoxycarbon

yl-4-(4-

methoxyphen

yl)-6-methyl-

3,4-

dihydropyrimi

din-2(1H)-one

20 96

5 2-

Naphthaldehy

de

Ethyl

acetoacetate

5-

Ethoxycarbon

yl-6-methyl-4-

(naphthalen-

20 81
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2-yl)-3,4-

dihydropyrimi

din-2(1H)-one

6 Furfural
Ethyl

acetoacetate

5-

Ethoxycarbon

yl-4-(furan-2-

yl)-6-methyl-

3,4-

dihydropyrimi

din-2(1H)-one

20 85

7

n-

Butyraldehyd

e

Ethyl

acetoacetate

5-

Ethoxycarbon

yl-6-methyl-4-

propyl-3,4-

dihydropyrimi

din-2(1H)-one

20 88

Experimental Protocol
General Procedure for the Erbium Triflate-Catalyzed Synthesis of Dihydropyrimidinones:[2]

In a round-bottom flask, a mixture of the aldehyde (3 mmol), ethyl acetoacetate (3 mmol),

urea or thiourea (4.5 mmol), and Erbium triflate (0.15 mmol, 5 mol%) is prepared.

The mixture is heated at 90 °C under solvent-free conditions with magnetic stirring for the

time indicated in the table above (typically 20-30 minutes).

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and poured onto

crushed ice with stirring for 5 minutes.

The resulting solid product is collected by vacuum filtration and washed thoroughly with cold

water.

The crude product is then recrystallized from ethanol to afford the pure dihydropyrimidinone.
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Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Erbium triflate-catalyzed

Biginelli reaction.

Reactants Catalytic Cycle

Products

Aldehyde Activated Aldehyde
[Aldehyde-Er(OTf)₃]

Coordination

Urea

N-Acyliminium Ionβ-Ketoester

Enolate

Tautomerization
Er(OTf)₃

Condensation

Aza-Diels-Alder
Intermediate

[4+2] Cycloaddition

H₂O

DHPM-Er(OTf)₃
Complex

Cyclization &
Dehydration

Catalyst
Regeneration

Dihydropyrimidinone
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Caption: Proposed catalytic cycle for the Biginelli reaction.

Application Note 2: Erbium Triflate-Catalyzed
Kabachnik-Fields Reaction for the Synthesis of α-
Aminophosphonates
Background
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an

amine, and a hydrophosphoryl compound (e.g., dialkyl phosphite) to afford α-

aminophosphonates. These compounds are important structural analogues of α-amino acids
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and exhibit a wide range of biological activities, making them valuable targets in medicinal

chemistry and drug development.[3] The use of Erbium triflate as a catalyst provides a mild and

efficient method for this transformation.[3]

Key Features of Erbium Triflate Catalysis
One-Pot Synthesis: Allows for the direct synthesis from aldehydes or ketones, an amine

source, and a phosphite.[3]

Mild Reaction Conditions: The reaction proceeds at room temperature.[3]

High Yields: Provides excellent yields of the desired α-aminophosphonates.

Versatility: Applicable to both aldehydes and ketones.[4]

Quantitative Data
The following table summarizes the results for the Ytterbium triflate (a comparable lanthanide

triflate) catalyzed one-pot synthesis of N-silylated α-aminophosphonates from various

aldehydes.[3]
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Entry Aldehyde Time (h) Yield (%)

1 Benzaldehyde 2.5 96

2
4-

Chlorobenzaldehyde
3.0 95

3
4-

Bromobenzaldehyde
3.0 94

4 4-Nitrobenzaldehyde 2.0 98

5
4-

Methylbenzaldehyde
3.5 92

6
4-

Methoxybenzaldehyde
4.0 90

7 2-Naphthaldehyde 3.0 93

8 Cinnamaldehyde 4.5 88

Experimental Protocol
General Procedure for the Erbium Triflate-Catalyzed One-Pot Synthesis of α-

Aminophosphonates:[3]

To a solution of the aldehyde (0.5 mmol) in dichloromethane (4 mL) in a round-bottom flask,

add 1,1,1,3,3,3-hexamethyldisilazane (HMDS) (0.75 mmol) and diethylphosphite (0.75

mmol).

Add Erbium triflate (0.05 mmol, 10 mol%) to the mixture.

Stir the reaction mixture at room temperature for the time indicated in the table above.

Monitor the reaction progress by TLC.

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with ethyl acetate (3 x 10 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography (ethyl acetate/hexane, 3:7) to

obtain the N-silylated α-aminophosphonate.

Deprotection of the Trimethylsilyl (TMS) Group:[3]

Dissolve the N-silylated α-aminophosphonate (0.5 mmol) in dichloromethane (10 mL) and

cool the solution to 0 °C.

Add trifluoroacetic acid (2 mL) dropwise to the solution.

Stir the reaction mixture at room temperature for 2 hours.

Remove the solvent under reduced pressure.

Adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate.

Extract the product with ethyl acetate (3 x 10 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain

the deprotected α-aminophosphonate.

Proposed Experimental Workflow
The following diagram illustrates the experimental workflow for the Erbium triflate-catalyzed

synthesis of α-aminophosphonates.
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Caption: Workflow for the synthesis of α-aminophosphonates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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